molecular formula C15H17NO5 B6534428 propan-2-yl 5-(carbamoylmethoxy)-2-methyl-1-benzofuran-3-carboxylate CAS No. 300674-09-3

propan-2-yl 5-(carbamoylmethoxy)-2-methyl-1-benzofuran-3-carboxylate

Cat. No. B6534428
CAS RN: 300674-09-3
M. Wt: 291.30 g/mol
InChI Key: RISOMZYXVKYFBK-UHFFFAOYSA-N
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Description

Propan-2-yl 5-(carbamoylmethoxy)-2-methyl-1-benzofuran-3-carboxylate, also known as PMBC, is an organic compound that is used in a variety of scientific research applications. PMBC is a type of carboxylic acid ester, and is a derivative of benzofuran. It is a white crystalline solid with a melting point of around 120°C. PMBC has been used in a variety of research applications due to its unique properties and its ability to react with other compounds.

Scientific Research Applications

Propan-2-yl 5-(carbamoylmethoxy)-2-methyl-1-benzofuran-3-carboxylate has a variety of applications in scientific research. It has been used in the synthesis of various compounds, such as amino acids, peptides, and nucleotides. It has also been used in the synthesis of drugs, such as antifungal agents and antibiotics. Additionally, propan-2-yl 5-(carbamoylmethoxy)-2-methyl-1-benzofuran-3-carboxylate has been used in the synthesis of polymers, such as polycarbonates and polyurethanes.

Mechanism of Action

The mechanism of action of propan-2-yl 5-(carbamoylmethoxy)-2-methyl-1-benzofuran-3-carboxylate is not well understood. However, it is believed that propan-2-yl 5-(carbamoylmethoxy)-2-methyl-1-benzofuran-3-carboxylate acts as an acid by protonating the carboxylic acid group, which then reacts with an alcohol to form an ester. This reaction is reversible, and the ester can be hydrolyzed to form the carboxylic acid and the alcohol.
Biochemical and Physiological Effects
The biochemical and physiological effects of propan-2-yl 5-(carbamoylmethoxy)-2-methyl-1-benzofuran-3-carboxylate are not well understood. However, it is believed that propan-2-yl 5-(carbamoylmethoxy)-2-methyl-1-benzofuran-3-carboxylate can act as an inhibitor of enzymes involved in the metabolism of drugs and other compounds. Additionally, propan-2-yl 5-(carbamoylmethoxy)-2-methyl-1-benzofuran-3-carboxylate has been shown to have an effect on the activity of certain enzymes involved in the metabolism of fatty acids.

Advantages and Limitations for Lab Experiments

Propan-2-yl 5-(carbamoylmethoxy)-2-methyl-1-benzofuran-3-carboxylate has several advantages for use in laboratory experiments. It is a relatively non-toxic compound, and it is stable at room temperature. Additionally, it is relatively inexpensive and easy to obtain. However, propan-2-yl 5-(carbamoylmethoxy)-2-methyl-1-benzofuran-3-carboxylate is not as reactive as other compounds, and it can be difficult to work with in some laboratory experiments.

Future Directions

There are several potential future directions for research involving propan-2-yl 5-(carbamoylmethoxy)-2-methyl-1-benzofuran-3-carboxylate. It could be used in the development of new drugs or drug delivery systems. Additionally, it could be used to study the mechanism of action of enzymes involved in the metabolism of drugs and other compounds. Additionally, propan-2-yl 5-(carbamoylmethoxy)-2-methyl-1-benzofuran-3-carboxylate could be used to study the biochemical and physiological effects of various compounds. Finally, propan-2-yl 5-(carbamoylmethoxy)-2-methyl-1-benzofuran-3-carboxylate could be used in the synthesis of polymers, such as polycarbonates and polyurethanes.

Synthesis Methods

Propan-2-yl 5-(carbamoylmethoxy)-2-methyl-1-benzofuran-3-carboxylate can be synthesized using a variety of methods. The most common method is a reaction between a carboxylic acid and an alcohol, in the presence of a strong acid such as sulfuric acid or hydrochloric acid. The reaction of propan-2-yl 5-(carbamoylmethoxy)-2-methyl-1-benzofuran-3-carboxylate can also be achieved using a base-catalyzed reaction. The base-catalyzed reaction involves the use of a base such as sodium hydroxide or potassium hydroxide.

properties

IUPAC Name

propan-2-yl 5-(2-amino-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO5/c1-8(2)20-15(18)14-9(3)21-12-5-4-10(6-11(12)14)19-7-13(16)17/h4-6,8H,7H2,1-3H3,(H2,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RISOMZYXVKYFBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OCC(=O)N)C(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901154724
Record name 1-Methylethyl 5-(2-amino-2-oxoethoxy)-2-methyl-3-benzofurancarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901154724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

300674-09-3
Record name 1-Methylethyl 5-(2-amino-2-oxoethoxy)-2-methyl-3-benzofurancarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=300674-09-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methylethyl 5-(2-amino-2-oxoethoxy)-2-methyl-3-benzofurancarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901154724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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